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Cat. No.: B606979 Get Quote

Technical Support Center: DBPR108 Preclinical
Development
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the

dipeptidyl peptidase-4 (DPP-4) inhibitor, DBPR108. The focus is on the impact of food on

DBPR108 absorption in preclinical models.

Frequently Asked Questions (FAQs)
Q1: Is there published data on the effect of food on DBPR108 absorption in preclinical models?

A1: Based on currently available public information, specific studies detailing the effect of food

on DBPR108 absorption in preclinical animal models have not been identified. However, a

clinical study in healthy human volunteers indicated that DBPR108 is orally absorbable without

a discernible food effect[1]. Preclinical food effect studies are a standard component of drug

development to assess potential changes in bioavailability and to ensure consistent exposure.

Q2: What is the general mechanism of action for DBPR108?

A2: DBPR108 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4)[2][3][4]. By

inhibiting DPP-4, DBPR108 prevents the degradation of incretin hormones, such as glucagon-

like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][5]. This leads
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to increased levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin

secretion and suppress glucagon release, ultimately helping to maintain glucose

homeostasis[2][3][5].

Q3: What are the known pharmacokinetic properties of DBPR108 in preclinical species?

A3: DBPR108 has been shown to be orally bioavailable in several preclinical species, including

rats, dogs, and mice[3][4]. It is quickly absorbed after oral administration and has demonstrated

dose-dependent inhibition of plasma DPP-4 activity in these models[3][4]. The half-maximal

inhibitory concentration (IC50) for DBPR108 in plasma from rodents, dogs, and monkeys

ranges from 4.1 to 20.4 nM[2].

Q4: How does food generally affect the absorption of orally administered drugs?

A4: Food can have several effects on drug absorption by altering the gastrointestinal (GI)

environment. These changes can include:

Delayed Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the

stomach empties, which may delay the drug's arrival at the primary site of absorption in the

small intestine[6].

Changes in GI pH: Food can temporarily increase the pH of the stomach, which can affect

the dissolution and stability of pH-sensitive drugs.[6]

Increased Bile Secretion: Fats in a meal stimulate the release of bile salts, which can

enhance the dissolution and absorption of poorly soluble, lipophilic drugs[6].

Increased Splanchnic Blood Flow: Blood flow to the GI tract increases after a meal, which

can enhance the rate of drug absorption[6].

Physical Interactions: The drug may bind to components of the food, which can either

enhance or reduce its absorption.

The overall impact can be a positive food effect (increased absorption), a negative food effect

(decreased absorption), or no significant effect[6].
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Troubleshooting Guide for Preclinical Food Effect
Studies
This guide addresses common issues that may arise during the design and execution of a

preclinical food effect study for a compound like DBPR108.
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Issue Potential Cause Troubleshooting Steps

High variability in

pharmacokinetic (PK)

parameters between fed and

fasted groups.

Inconsistent fasting periods for

the "fasted" group. Variability in

the composition and amount of

food consumed by the "fed"

group. Inconsistent timing of

drug administration relative to

feeding.

Ensure a strict and consistent

overnight fasting period

(typically 8-12 hours) for the

fasted cohort. Use a

standardized, palatable high-

fat meal for the fed group to

ensure consistent intake.

Administer the drug at a

precise time point after the

meal is provided (e.g., 30

minutes post-meal).

Unexpectedly low drug

exposure in the fed state

(Negative Food Effect).

The drug may be adsorbing to

food components. The drug

may be unstable in the altered

pH of the fed stomach.

Delayed gastric emptying may

lead to degradation of the drug

in the stomach.

Conduct in vitro studies to

assess drug binding to food

matrices. Evaluate the pH-

stability profile of the drug.

Consider the formulation; an

enteric-coated formulation

could protect the drug from the

gastric environment.

Difficulty in interpreting the

food effect data.

The chosen preclinical model

may not be predictive of the

human response. The

formulation used may have a

significant impact on the food

effect.

Compare the gastrointestinal

physiology of the chosen

animal model to humans. Test

different formulations (e.g.,

solution, suspension, solid

dosage form) to understand

how the formulation interacts

with food.

No discernible food effect is

observed.

The drug may be highly

soluble and permeable (BCS

Class 1), making it less

susceptible to gastrointestinal

changes. The food effect may

be minimal and fall within the

This may be the true result. A

finding of "no food effect" is a

positive outcome for drug

development, as it simplifies

dosing recommendations.

Ensure the study was

adequately powered to detect
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range of normal biological

variability.

a clinically meaningful

difference.

Data Presentation
Summary of DBPR108 Pharmacokinetics in Patients
with Type 2 Diabetes (Steady State)

Parameter 50 mg (n=10) 100 mg (n=10) 200 mg (n=10)

Median Tmax,ss (h) 1.5 - 4.0 1.5 - 4.0 1.5 - 4.0

Mean Cmax,ss

(ng/mL)
119 256 567

Accumulation Ratio

(AUC)
0.95 1.02 1.10

Data derived from a

study in Chinese

patients with type 2

diabetes. Tmax,ss:

Time to reach

maximum plasma

concentration at

steady state;

Cmax,ss: Maximum

plasma concentration

at steady state.[2][7]

Experimental Protocols
Protocol: Preclinical Food Effect Study in Beagle Dogs
This protocol outlines a typical design for assessing the impact of food on the oral absorption of

a novel compound like DBPR108.

1. Animals:
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Use healthy, male beagle dogs (typically 8-12 kg), as they are a standard non-rodent species

for pharmacokinetic studies.

House animals individually with free access to water.

Acclimate animals to the study conditions for at least one week.

2. Study Design:

Employ a crossover design where each dog receives the drug under both fasted and fed

conditions, with a washout period of at least one week between treatments.

Randomize the order of treatments (fasted vs. fed) for each animal.

3. Dosing and Sample Collection:

Fasted State: Administer a single oral dose of DBPR108 after an overnight fast

(approximately 12 hours). Food is provided 4 hours post-dose.

Fed State: Provide a standardized high-fat meal (e.g., as recommended by regulatory

agencies) 30 minutes prior to administering a single oral dose of DBPR108.

Collect blood samples (e.g., via the jugular vein) into tubes containing an appropriate

anticoagulant at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2,

4, 6, 8, 12, and 24 hours).

Process blood samples to obtain plasma and store frozen at -80°C until analysis.

4. Bioanalysis:

Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid

Chromatography with tandem mass spectrometry), to quantify the concentration of

DBPR108 in plasma samples.

5. Pharmacokinetic Analysis:

Use non-compartmental analysis to determine key pharmacokinetic parameters for each

animal under each condition, including:
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Cmax (Maximum plasma concentration)

Tmax (Time to reach Cmax)

AUC0-t (Area under the plasma concentration-time curve from time 0 to the last

measurable concentration)

AUC0-inf (Area under the plasma concentration-time curve extrapolated to infinity)

Statistically compare the parameters between the fasted and fed states to assess the

presence and magnitude of a food effect.

Visualizations
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Experimental Workflow for a Preclinical Food Effect Study
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Caption: Workflow for a preclinical food effect study.
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Mechanism of Action of DBPR108
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Caption: Simplified signaling pathway for DBPR108.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33961850/
https://pubmed.ncbi.nlm.nih.gov/33961850/
https://www.researchgate.net/publication/390944587_Pharmacokinetics_and_Pharmacodynamics_of_Prusogliptin_DBPR108_a_Once-Daily_Dipeptidyl_Peptidase-4_Inhibitor_in_Patients_with_Type_2_Diabetes
https://pmc.ncbi.nlm.nih.gov/articles/PMC7408216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7408216/
https://pubmed.ncbi.nlm.nih.gov/40252162/
https://pubmed.ncbi.nlm.nih.gov/40252162/
https://pubmed.ncbi.nlm.nih.gov/40252162/
https://www.benchchem.com/product/b606979#impact-of-food-on-dbpr108-absorption-in-preclinical-models
https://www.benchchem.com/product/b606979#impact-of-food-on-dbpr108-absorption-in-preclinical-models
https://www.benchchem.com/product/b606979#impact-of-food-on-dbpr108-absorption-in-preclinical-models
https://www.benchchem.com/product/b606979#impact-of-food-on-dbpr108-absorption-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606979?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

